

Comprehensive Spectroscopic Profile: N-(3-Chlorophenyl)ethanethioamide

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Compound of Interest

Compound Name: N-(3-Chlorophenyl)ethanethioamide

Cat. No.: B13103699

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Compound Identity & Significance

- IUPAC Name: **N-(3-Chlorophenyl)ethanethioamide**
- Common Names: 3'-Chlorothioacetanilide; m-Chlorothioacetanilide
- CAS Registry Number: 588-16-9 (Analogous Amide: 588-07-8)
- Molecular Formula: C₈H₈ClNS
- Molecular Weight: 185.67 g/mol
- Structural Role: A thioamide isostere of 3'-chloroacetanilide. The replacement of the carbonyl oxygen with sulfur (C=O → C=S) significantly alters the electronic distribution, lipophilicity, and hydrogen-bonding capability, making it a critical scaffold in medicinal chemistry for exploring structure-activity relationships (SAR).

Synthesis & Purity Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals or reagent byproducts.

- Primary Route: Thionation of N-(3-chlorophenyl)acetamide using Lawesson's Reagent or P₄S₁₀ in refluxing toluene/xylene.
- Key Impurities to Monitor:
 - Unreacted Amide: Monitor for C=O stretch at ~1690 cm⁻¹ (IR) or methyl singlet at 2.1 ppm (¹H NMR).
 - Lawesson's Byproducts: ³¹P NMR screening may be required if purification is incomplete.

Mass Spectrometry (MS) Data

The mass spectrum provides the primary confirmation of the halogen substitution pattern and the sulfur incorporation.

Ionization Characteristics (EI/ESI)

- Molecular Ion (M⁺): The compound displays a distinct M⁺ peak at m/z 185 and 187.
- Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio between the M (³⁵Cl) and M+2 (³⁷Cl) peaks.
- Sulfur Contribution: The ³⁴S isotope contributes a minor M+2 peak (~4.4% relative abundance), slightly enhancing the 187 peak intensity, but the Cl pattern dominates.

Fragmentation Pathway

The fragmentation is driven by the stability of the aromatic amine radical cation and the lability of the C-N bond in the thioamide.

Key Fragments:

- [M - H]⁺ (m/z 184): Common in thioamides due to N-H abstraction.
- [M - SH]⁺ (m/z 152): Loss of the hydrosulfide radical (rare but possible).

- $[M - C_2H_3S]^+$ (m/z 127/129): Base peak often corresponds to the 3-chloroaniline radical cation formed by cleavage of the amide bond.
- $[CH_3CS]^+$ (m/z 59): Thioacetyl cation.

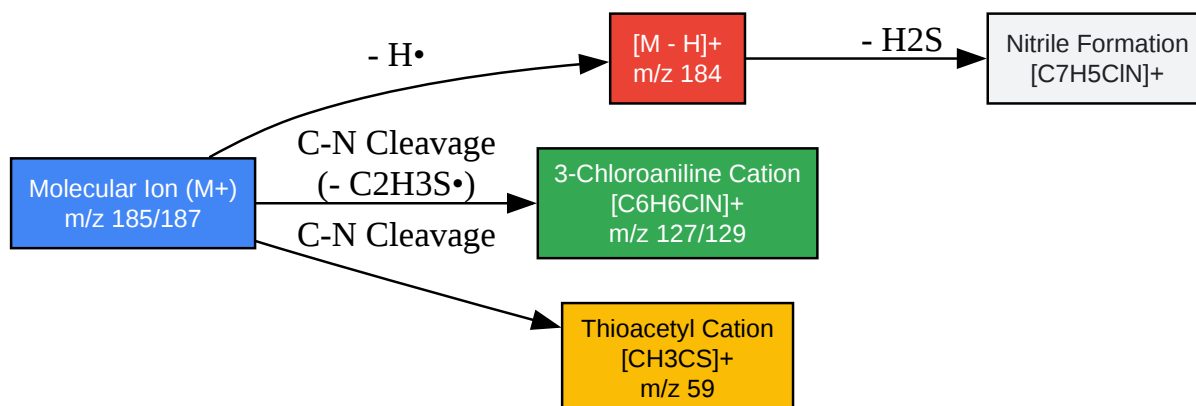


Figure 1: Proposed Fragmentation Pathway for N-(3-Chlorophenyl)ethanethioamide

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Infrared Spectroscopy (IR)

The IR spectrum distinguishes the thioamide from its amide precursor by the absence of the strong Carbonyl (C=O) band and the appearance of the "Thioamide Bands."

Diagnostic Thioamide Bands

Unlike the localized C=O stretch, the C=S vibration is coupled with C-N stretching and N-H deformation, resulting in four characteristic regions (Thioamide I-IV).

Band Assignment	Frequency (cm ⁻¹)	Description & Origin
N-H Stretch	3150 – 3350	Broad, medium intensity.[1] Lower frequency than amides due to stronger H-bonding of C=S.
Thioamide I	1380 – 1550	Mixed mode: $\delta(\text{N-H}) + \nu(\text{C-N})$. Often overlaps with aromatic ring vibrations.
Thioamide II	1250 – 1350	Mixed mode: $\nu(\text{C=S}) + \delta(\text{N-H}) + \nu(\text{C-N})$.
Thioamide III	1000 – 1150	Complex skeletal vibration involving C-C and C-N.
Thioamide IV	700 – 850	Dominant $\nu(\text{C=S})$ character. Diagnostic for thioamides.
Aromatic C-H	3000 – 3100	Weak stretches above 3000 cm ⁻¹ .
C-Cl Stretch	680 – 750	Strong band, often overlapping with Thioamide IV.

Critical Validation: The absence of a strong band at 1650–1700 cm⁻¹ confirms the complete conversion of the amide starting material.

Nuclear Magnetic Resonance (NMR)

NMR data provides the most definitive structural proof. The thioamide group exerts a stronger deshielding effect (anisotropy) on the adjacent N-H and methyl protons compared to the amide.

¹H NMR (Proton) Data

Solvent: DMSO-d₆ (Standard)

Proton (H)	Chemical Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment Logic
N-H	11.2 – 11.8	Broad Singlet	1H	-	Highly deshielded by C=S anisotropy and acidity. (Amide NH is typically ~10.0 ppm).
Ar-H (2)	7.80 – 7.95	Singlet (t)	1H	-2.0	Proton between Cl and N. Deshielded by inductive effect of Cl and anisotropic effect of CSNH.
Ar-H (6)	7.50 – 7.65	Doublet (m)	1H	-8.0	Ortho to N, Para to Cl.
Ar-H (5)	7.30 – 7.45	Triplet	1H	-8.0	Meta to both substituents.
Ar-H (4)	7.15 – 7.25	Doublet	1H	-8.0	Ortho to Cl, Para to N.
CH ₃	2.60 – 2.75	Singlet	3H	-	Thioacetyl methyl. Significantly downfield from acetamide

methyl (~2.1 ppm).

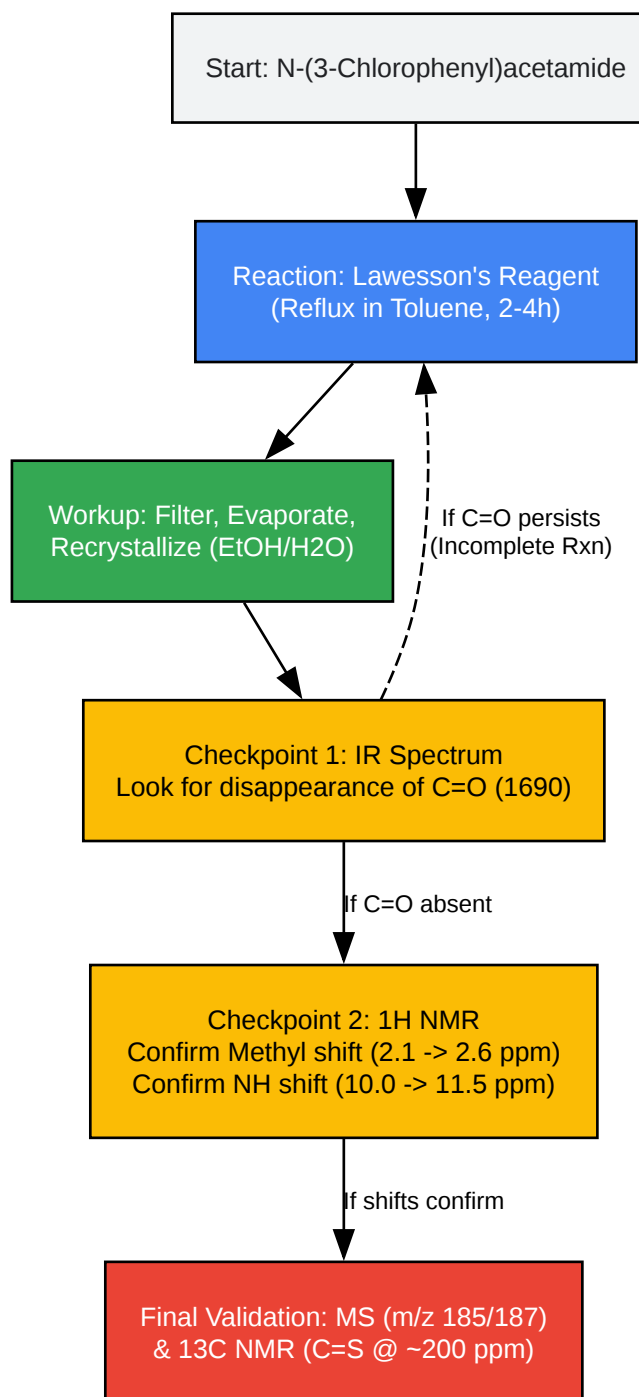
¹³C NMR (Carbon) Data

Solvent: DMSO-d₆

Carbon (C)	Chemical Shift (δ ppm)	Assignment	Notes
C=S	198.0 – 205.0	Thioamide Carbon	Most diagnostic peak. Far downfield of Amide C=O (~169 ppm).
Ar-C (ipso)	140.0 – 142.0	C-N	Quaternary carbon attached to Nitrogen.
Ar-C (Cl)	132.5 – 133.5	C-Cl	Quaternary carbon attached to Chlorine.
Ar-C (Ring)	120.0 – 130.0	Aromatic CH	Four distinct signals due to asymmetry (C2, C4, C5, C6).
CH ₃	32.0 – 35.0	Methyl Carbon	Deshielded compared to amide methyl (~24 ppm).

Experimental Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the compound, ensuring a self-validating protocol.



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